3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate
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Overview
Description
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrazole ring, a nitrophenyl sulfonyl group, and a fluorophenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl sulfonyl group and the fluorophenyl acetate moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorophenyl acetates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental regulations are also critical considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorophenyl acetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonylphenyl group and exhibit similar anti-inflammatory properties.
Triazole-pyrimidine hybrids: These compounds have similar structural features and are investigated for their neuroprotective and anti-inflammatory activities.
Uniqueness
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O6S/c1-16-23(35(32,33)21-13-11-20(12-14-21)28(30)31)24(27(26-16)19-5-3-2-4-6-19)34-22(29)15-17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQMEQCIRILDOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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